

# A Comprehensive Technical Guide to 2-Chloro-6-iodobenzonitrile

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## Compound of Interest

Compound Name: 2-Chloro-6-iodobenzonitrile

Cat. No.: B029706

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CAS Number: 89642-53-5

This document provides an in-depth technical overview of **2-Chloro-6-iodobenzonitrile**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.<sup>[1]</sup> It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

## Physicochemical and Spectroscopic Data

**2-Chloro-6-iodobenzonitrile** is a halogenated aromatic nitrile.<sup>[1]</sup> Its physical properties make it suitable for a variety of organic synthesis applications, primarily as a building block for more complex molecular architectures.<sup>[1]</sup>

## Physical and Chemical Properties

The key physicochemical properties of **2-Chloro-6-iodobenzonitrile** are summarized in the table below. The compound presents as a pale crystalline solid with low solubility in water but is soluble in most common organic solvents.<sup>[1][2]</sup>

Property	Value	Reference
CAS Number	89642-53-5	[3]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClIN	[1][2][3]
Molecular Weight	263.46 g/mol	[2][3]
Appearance	Pale crystalline solid	[1][2]
Melting Point	110-117 °C	[2]
Boiling Point	320.9 °C at 760 mmHg	[2]
Density	~2.01 g/cm <sup>3</sup>	[1][2]
Solubility	Low in water; Soluble in organic solvents	[1]
Vapor Pressure	0.000308 mmHg at 25°C	[2]
Flash Point	147.9 °C	[2]

## Spectroscopic Data (Predicted)

While specific experimental spectra are not publicly cataloged, the expected spectroscopic characteristics can be predicted based on the compound's structure. These predictions are crucial for reaction monitoring and quality control.

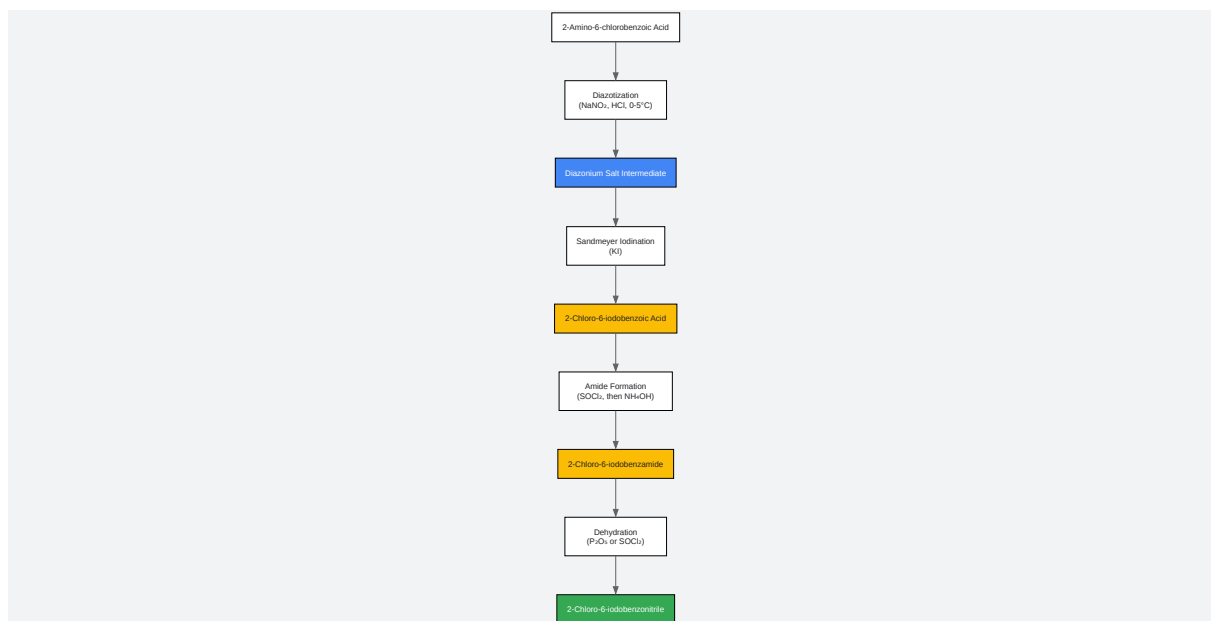
Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	Signals in the aromatic region ( $\delta$ 7.0-8.0 ppm), showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
$^{13}\text{C}$ NMR	Signals for three substituted aromatic carbons, three aromatic C-H carbons, and one nitrile carbon ( $\delta$ ~115-120 ppm). The carbons bonded to the electronegative halogens would appear downfield.
IR Spectroscopy	A sharp, strong absorption peak characteristic of a nitrile ( $\text{C}\equiv\text{N}$ ) stretch around 2220-2240 $\text{cm}^{-1}$ . Aromatic C-H stretching vibrations above 3000 $\text{cm}^{-1}$ and C=C stretching in the 1450-1600 $\text{cm}^{-1}$ region. C-Cl and C-I stretching vibrations in the fingerprint region below 1000 $\text{cm}^{-1}$ .
Mass Spectrometry (EI)	A molecular ion peak ( $\text{M}^+$ ) at $m/z$ 263, along with a characteristic $\text{M}+2$ peak for the chlorine isotope. Fragmentation would likely involve the loss of iodine (I), chlorine (Cl), and the nitrile group (CN).

## Synthesis and Reactivity

The synthesis of substituted benzonitriles can be achieved through various methods, including the ammoxidation of corresponding toluenes or the dehydration of benzamides.<sup>[4]</sup> The presence of three distinct functional groups—chloro, iodo, and nitrile—makes **2-Chloro-6-iodobenzonitrile** a versatile reagent in organic synthesis.

## Representative Synthesis Pathway

A common strategy for synthesizing such compounds involves Sandmeyer-type reactions or metal-catalyzed cross-coupling reactions from more readily available precursors. The diagram below illustrates a logical workflow for a potential synthesis.

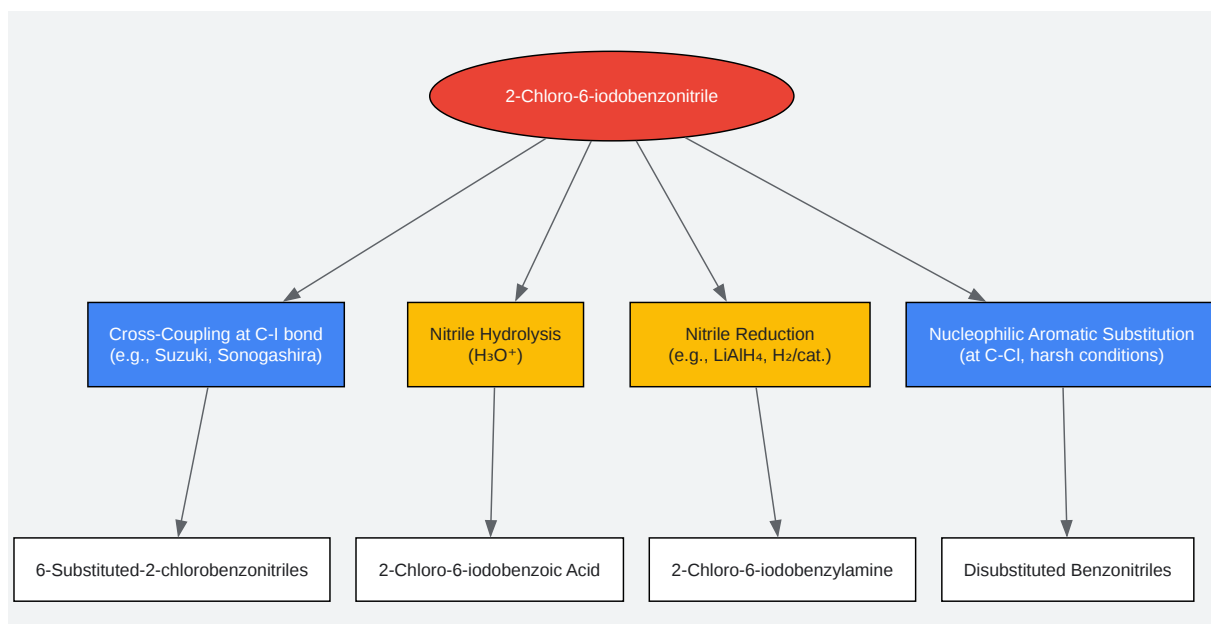


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Caption: A potential synthetic pathway for **2-Chloro-6-iodobenzonitrile**.

## Chemical Reactivity and Applications

The utility of **2-Chloro-6-iodobenzonitrile** stems from the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 6-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.



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Caption: Reactivity and synthetic applications of **2-Chloro-6-iodobenzonitrile**.

## Experimental Protocol: Suzuki Cross-Coupling

This section details a representative experimental protocol for a Suzuki cross-coupling reaction using **2-Chloro-6-iodobenzonitrile**, demonstrating its application in C-C bond formation. This procedure is adapted from standard methodologies in organic synthesis.

## Materials and Reagents

- **2-Chloro-6-iodobenzonitrile**
- Arylboronic acid (1.1 equivalents)

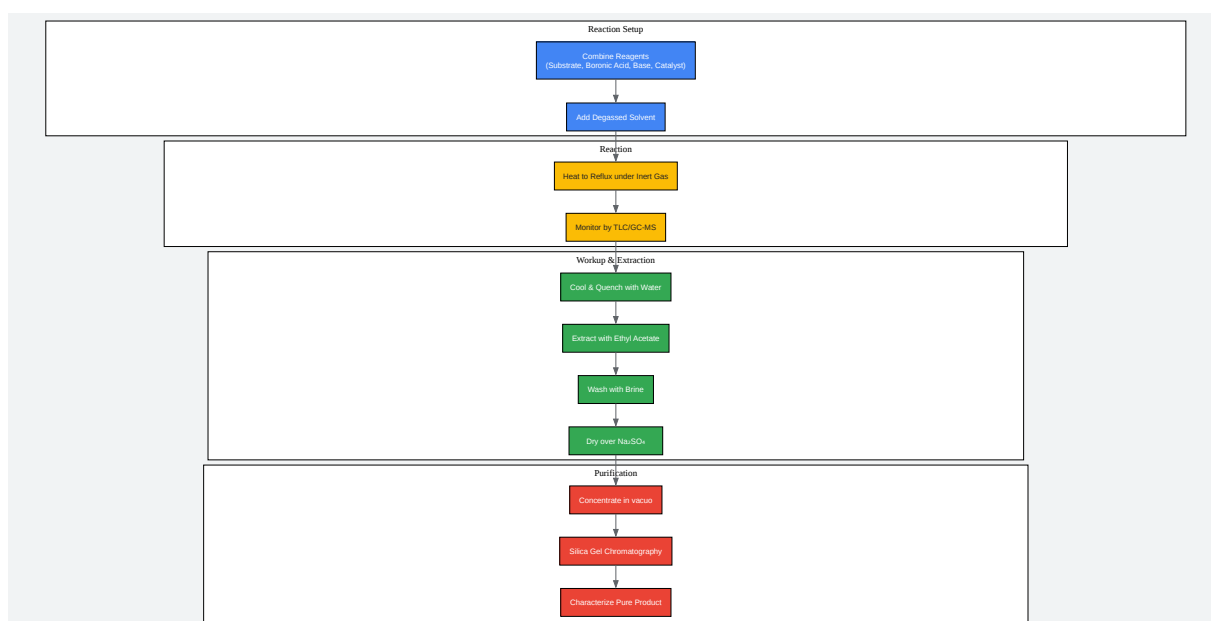
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 3 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents)
- Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)
- Magnetic stirrer and stir bar
- Reaction vessel (e.g., Schlenk flask)
- Inert atmosphere (Nitrogen or Argon)
- Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

## Step-by-Step Procedure

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere, add **2-Chloro-6-iodobenzonitrile** (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03 eq).
- **Solvent Addition:** Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- **Washing:** Combine the organic layers and wash with water, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-2-chlorobenzonitrile.

## Experimental Workflow Diagram



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Caption: Experimental workflow for a Suzuki cross-coupling reaction.

## Safety and Handling

**2-Chloro-6-iodobenzonitrile** is classified as a hazardous substance and must be handled with appropriate safety precautions.[3]

Hazard Information	Precautionary Measures
Hazard Statements	H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3]
Signal Word	Warning
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection.[5] Use in a well-ventilated area or under a fume hood.
Handling & Storage	Keep container tightly closed in a dry, well-ventilated place. Store under an inert gas as it may be hygroscopic. Keep away from heat and sources of ignition.[5]
First Aid	If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of water. If Inhaled: Move person into fresh air. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]
Disposal	Dispose of contents/container to an approved waste disposal plant.

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## References

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